Glycine, glycyl-L-arginyl-
Description
“Glycine, glycyl-L-arginyl-” is a dipeptide composed of the amino acids glycine and arginine . Glycine is the simplest and smallest of amino acids, functioning as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors . Arginine, on the other hand, is a part of the arginyl-glycyl-aspartic acid (RGD) peptide sequence, which is responsible for cell adhesion to the extracellular matrix (ECM) .
Synthesis Analysis
The compound glycylglycine, a dipeptide of glycine, was first synthesized by Emil Fischer and Ernest Fourneau in 1901 by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . The RGD sequence, which includes arginine, was identified as the minimal recognition sequence within fibronectin required for cell attachment . Synthetic arginyl-glycyl-α-aspartyl “RGD” and arginyl-glycyl-α-aspartyl-serinyl “RGDS” peptide sequences have been confirmed to be versatile integrin GP IIb/IIIa antagonists .Molecular Structure Analysis
Glycine has a single hydrogen atom as its side chain, making it the simplest stable amino acid . In the gas phase, it is a molecule with the chemical formula NH2‐CH2‐COOH . Arginine, part of the RGD sequence, is recognized and bound by cell adhesion proteins called integrins .Chemical Reactions Analysis
Glycine is involved in various metabolic reactions and life processes of human beings . Thermal decomposition of amino acids like glycine can lead to the release of irritating gases and vapors .Physical And Chemical Properties Analysis
Glycine is highly soluble in water and appears as a colorless crystalline solid having a sweet taste . It is hydrophilic in nature due to the minimal side chain having one hydrogen atom .Future Directions
properties
IUPAC Name |
2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N6O4/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIVPOXLQFJRTG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427211 | |
Record name | Glycine, glycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, glycyl-L-arginyl- | |
CAS RN |
55033-47-1 | |
Record name | Glycine, glycyl-L-arginyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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